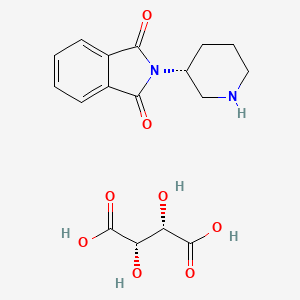

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate

Description

The compound (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate (CAS: 886588-62-1) is a chiral phthalimide derivative composed of an isoindoline-1,3-dione core linked to a piperidin-3-yl group in the R-configuration. It is synthesized as a tartrate salt, where (2S,3S)-2,3-dihydroxysuccinic acid (tartaric acid) serves as the counterion . This salt formation enhances solubility and stability, critical for pharmaceutical applications. The molecular formula is C17H20N2O8 (MW: 380.349), with a polar surface area (PSA) of 164.47 Ų, indicating moderate polarity .

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;2-[(3R)-piperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKBDTIEQFGGKV-VXLLBCKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720841 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--2-[(3R)-piperidin-3-yl]-1H-isoindole-1,3(2H)-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886588-62-1 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3R)-3-piperidinyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886588-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2,3-Dihydroxysuccinic acid - 2-((3R)-piperidin-3-yl)-1H-isoindole-1,3(2H)-dione (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886588621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--2-[(3R)-piperidin-3-yl]-1H-isoindole-1,3(2H)-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2,3-dihydroxysuccinic acid - 2-[(3R)-piperidin-3-yl]-1H-isoindole-1,3(2H)-dione (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Isoindoline-1,3-dione Formation: The isoindoline-1,3-dione moiety is often prepared via the condensation of an aromatic primary amine with a maleic anhydride derivative.

Coupling Reactions: The piperidine and isoindoline-1,3-dione units are then coupled together using suitable reagents and catalysts.

Introduction of Dihydroxysuccinate Group: The final step involves the addition of the dihydroxysuccinate group through esterification or other relevant reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets, making it a valuable candidate for drug development. Some key applications include:

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterase-5 (PDE5) . These enzymes are crucial in pathways related to cancer cell metabolism and erectile dysfunction, respectively.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antibacterial Activity

Initial studies suggest that (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate may possess bactericidal activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings indicate its potential utility in developing new antibacterial agents.

Neuroprotective Effects

The compound's analogs have been studied for their neuroprotective effects. It may inhibit specific receptors involved in pain and inflammation, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Antimycobacterial Activity

Research has highlighted the antimycobacterial properties of isoindoline derivatives. A notable study demonstrated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . This underscores the potential of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione derivatives in addressing tuberculosis.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 6.25 | Effective against M. tuberculosis |

| Compound B | 12.50 | Moderate activity |

Case Study 2: Cholinesterase Inhibition

A study explored the inhibitory effects of various isoindoline derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that specific substitutions enhanced inhibitory effects:

| Compound | IC₅₀ AChE (μM) | IC₅₀ BuChE (μM) |

|---|---|---|

| Compound I | 1.12 ± 0.30 | 21.24 ± 4.84 |

| Compound II | 24.67 ± 1.74 | >1000 |

These findings suggest potential applications in treating Alzheimer's disease through cholinesterase inhibition .

Industrial Applications

Beyond medicinal uses, (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione is also explored in industrial chemistry for:

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related isoindoline-1,3-dione derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties.

Key Differences and Implications

Substituent Effects on Bioactivity: The piperidinyl group in the target compound may confer receptor-binding specificity compared to the dioxopiperidinyl group in lenalidomide derivatives, which are clinically used in cancer therapy . Hydrazono-ethyl substituents (Compound 12, ) enhance antimicrobial activity, achieving 133% efficacy against Bacillus subtilis compared to ampicillin . The target compound’s piperidine-tartrate structure lacks direct antimicrobial data but may prioritize solubility over antimicrobial potency.

Physicochemical Properties: The tartrate salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., Compound 3 in , which requires organic solvents for synthesis) . Fluorinated analogs (e.g., 6,7-Difluoroindoline-2,3-dione) exhibit higher lipophilicity (MW: 199.12 vs.

Synthetic Pathways :

- The target compound’s synthesis likely involves a salt-forming reaction between the free base and tartaric acid, similar to methods in and for analogous phthalimides .

- In contrast, biotinylated derivatives () require multi-step functionalization (e.g., PEGylation), highlighting the target compound’s simpler salt-based formulation .

Research Findings and Data Gaps

- Further studies on its interaction with cereblon (a target of lenalidomide) or inflammatory pathways are warranted .

- Comparative Solubility : The tartrate salt’s solubility advantage over neutral analogs (e.g., Compound 3) could enhance bioavailability, but empirical data (e.g., logP, dissolution rate) is needed .

Biological Activity

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a complex structure that includes an isoindoline core, a piperidine ring, and a dihydroxysuccinate moiety. Its molecular formula is C₁₄H₁₇N₃O₂.

1. Antimycobacterial Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant antimycobacterial properties. A study highlighted the anti-mycobacterial activity of various substituted isoindoline derivatives against Mycobacterium tuberculosis and Mycobacterium leprae, with some compounds showing activity comparable to established treatments like ethionamide. The introduction of the piperidine ring enhanced this activity, with minimum inhibitory concentration (MIC) values reported as low as 6.25 μg/mL for certain derivatives .

2. Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterases, enzymes critical in neurotransmission. Several studies indicate that isoindoline-1,3-dione derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. The IC₅₀ values for these compounds ranged from 11 to 80 μM against BuChE, indicating moderate inhibitory potential . Notably, derivatives with specific substitutions showed enhanced binding affinity and selectivity for these enzymes.

3. Anti-inflammatory Effects

Isoindoline derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The presence of the piperidine moiety appears to contribute positively to this activity .

4. Cytotoxicity

While exploring the cytotoxic effects on cancer cell lines, it was found that certain isoindoline derivatives exhibit selective cytotoxicity against various cancer types while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing potential anticancer agents .

Case Study 1: Antimycobacterial Evaluation

In a systematic evaluation of isoindoline derivatives, the compound demonstrated potent activity against M. tuberculosis. The study utilized a series of synthesized compounds to determine their MIC values and compared them with standard treatments. Results indicated that modifications in the piperidine structure significantly influenced antimycobacterial potency.

| Compound | MIC (μg/mL) | Comparison Treatment |

|---|---|---|

| Compound A | 6.25 | Ethionamide |

| Compound B | 10.00 | Cephalexin |

Case Study 2: Cholinesterase Inhibition

A detailed analysis was conducted to assess the inhibitory effects on AChE and BuChE using various isoindoline derivatives. The study reported IC₅₀ values demonstrating that certain substitutions led to enhanced inhibitory effects.

| Compound | IC₅₀ AChE (μM) | IC₅₀ BuChE (μM) |

|---|---|---|

| Compound I | 1.12 ± 0.30 | 21.24 ± 4.84 |

| Compound II | 24.67 ± 1.74 | >1000 |

The biological activities of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione are attributed to its ability to interact with specific biological targets:

- Antimycobacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function.

- Cholinesterase Inhibition : Binding interactions within the active sites of AChE and BuChE lead to decreased enzyme activity.

- Anti-inflammatory Mechanism : Modulation of signaling pathways related to inflammation is facilitated through inhibition of key pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione salts be optimized during synthesis?

- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or chiral stationary phase chromatography (e.g., using amylose- or cellulose-based columns), are critical. For diastereomeric salts like the (2S,3S)-dihydroxysuccinate counterion, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess. Monitoring purity via chiral HPLC or circular dichroism spectroscopy is recommended .

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation. For solution-phase analysis, - and -NMR coupling constants (e.g., vicinal coupling in the piperidine ring) and NOE experiments can differentiate stereoisomers. Vibrational circular dichroism (VCD) is also emerging as a tool for chiral analysis .

Q. How should researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility can be improved via co-solvent systems (e.g., DMSO/PBS mixtures) or pH adjustment, leveraging the compound’s acidic succinate moiety. Pre-formulation studies using dynamic light scattering (DLS) to assess aggregation are advised. Computational tools like COSMO-RS can predict solubility in different solvents .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental solubility/stability data?

- Methodological Answer : Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations. Hybrid approaches combining quantum mechanical (QM) calculations for solute-solvent interactions with MD for bulk solvent behavior improve accuracy. Experimental validation via isothermal titration calorimetry (ITC) or high-throughput solubility screening is essential .

Q. How can polymorphic forms of the compound influence its biological activity, and how are they characterized?

- Methodological Answer : Polymorph screening via solvent evaporation or cooling crystallization identifies stable forms. Techniques like powder XRD, differential scanning calorimetry (DSC), and Raman spectroscopy differentiate polymorphs. Bioactivity assays (e.g., enzyme inhibition) under physiological conditions (37°C, pH 7.4) reveal form-specific effects .

Q. What experimental designs are optimal for probing the compound’s interaction with neurological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity. Molecular docking with homology models (e.g., AlphaFold-predicted structures) guides mutagenesis studies. For functional assays, combine patch-clamp electrophysiology (for ion channels) with fluorescence-based calcium flux assays .

Q. How can enantiomeric impurities in the compound affect pharmacological data interpretation?

- Methodological Answer : Trace enantiomers may exhibit off-target effects. Employ chiral purity validation (≥99% ee) via LC-MS/MS. In vitro cytotoxicity assays (e.g., MTT) with enantiomerically pure and impure batches quantify confounding effects. Pharmacokinetic studies in animal models further validate enantiomer-specific metabolism .

Data Analysis & Contradiction Management

Q. How to troubleshoot inconsistent yields in multi-step synthetic routes?

- Methodological Answer : Use reaction monitoring (e.g., in situ FTIR or UPLC-MS) to identify bottlenecks. Impurities from intermediates (e.g., isoindoline-dione byproducts) may require orthogonal purification (e.g., silica gel chromatography followed by recrystallization). Design of experiments (DoE) optimizes reaction parameters (temperature, catalyst loading) .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.